1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)-
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Overview
Description
2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a brominated indole moiety attached to a benzene-1,4-diol structure, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol typically involves the bromination of an indole precursor followed by coupling with a benzene-1,4-diol derivative. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding indole derivative without the bromine atom.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indole-3-carbaldehyde
- 5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidenepropanedinitrile
- 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-benzoquinone
Uniqueness
2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol is unique due to its specific combination of a brominated indole moiety and a benzene-1,4-diol structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)-, also known as 2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.
- Molecular Formula : C14H10BrNO2
- CAS Number : 647862-32-6
- Structure : The compound features a benzene ring substituted with a bromoindole moiety and two hydroxyl groups.
Synthesis
The synthesis of 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- involves several steps including the bromination of indole derivatives followed by coupling reactions with benzene diols. The methods typically utilize solvents such as ethanol and reagents like ammonium acetate to facilitate the reactions.
Antimicrobial Activity
Research indicates that compounds containing indole and benzimidazole structures exhibit significant antimicrobial properties. The synthesized derivatives of 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- have shown potent activity against various bacterial strains. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1,4-Benzenediol derivative | E. coli | 32 µg/mL |
1,4-Benzenediol derivative | S. aureus | 16 µg/mL |
These results suggest that the presence of the bromoindole moiety enhances the antimicrobial efficacy of the compound .
Antioxidant Activity
The antioxidant potential of 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- has been evaluated through various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant free radical scavenging activity:
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 25 |
ABTS | 20 |
This indicates that the compound can effectively neutralize free radicals, making it a potential candidate for further development in antioxidant therapies .
Anticancer Activity
Indole derivatives are known for their anticancer properties. Preliminary studies have demonstrated that 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- can induce apoptosis in cancer cell lines. A study reported that treatment with this compound resulted in a reduction of cell viability in MCF-7 breast cancer cells:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
25 | 50 |
50 | 30 |
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
Case Studies
In a recent study published in Innovare Academic Sciences, researchers synthesized various indole derivatives and assessed their biological activities. Among these, compounds similar to 1,4-Benzenediol, 2-(5-bromo-1H-indol-3-yl)- exhibited promising results in both antimicrobial and antioxidant assays. The study highlighted the importance of structural modifications in enhancing bioactivity .
Properties
CAS No. |
647862-32-6 |
---|---|
Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H10BrNO2/c15-8-1-3-13-10(5-8)12(7-16-13)11-6-9(17)2-4-14(11)18/h1-7,16-18H |
InChI Key |
WOISPQZNJZDCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CNC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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